molecular formula C22H25N5O5 B2817136 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923234-50-8

8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2817136
CAS No.: 923234-50-8
M. Wt: 439.472
InChI Key: CSYSNLFOGBBOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
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Biological Activity

The compound 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , identified by CAS number 476481-42-2 , is a purine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15N5O4
  • Molecular Weight : 305.29 g/mol
  • Purity : ≥ 98%

Pharmacological Activities

Research indicates that compounds similar to this purine derivative exhibit a range of biological activities:

1. Antitumor Activity

Studies have demonstrated that purine derivatives can inhibit tumor cell proliferation. For instance, certain structural analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.

2. Anti-inflammatory Effects

Compounds in this class have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

3. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar derivatives have been tested against various bacterial strains and fungi, often showing significant inhibitory effects.

The biological activity of This compound may involve several mechanisms:

  • Enzyme Inhibition : Many purine derivatives act as inhibitors of enzymes involved in nucleotide metabolism, which can affect DNA synthesis in rapidly dividing cells.
  • Receptor Modulation : Some studies suggest that these compounds can interact with specific receptors (e.g., adenosine receptors), influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

StudyFindings
Umesha et al. (2009)Identified that pyrazole derivatives exhibit significant cytotoxicity in breast cancer cell lines when combined with doxorubicin.
Parish et al. (1984)Reported on the selective oxidation capabilities of pyrazole derivatives, indicating their versatility in synthetic applications and potential therapeutic uses.
ResearchGate StudyHighlighted the synthesis and biological evaluation of novel benzimidazole derivatives which share structural similarities with purines, showing promise as anti-cancer agents.

Properties

IUPAC Name

8-(furan-2-ylmethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-14-6-4-7-16(10-14)32-13-15(28)12-27-18-19(25(2)22(30)26(3)20(18)29)24-21(27)23-11-17-8-5-9-31-17/h4-10,15,28H,11-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYSNLFOGBBOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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